2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
Description
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amino position, a methoxy ester at the β-carbon, and a free carboxylic acid. This structure renders it a versatile intermediate in peptide synthesis and medicinal chemistry, where the Boc group serves as a temporary protective moiety for amines during solid-phase synthesis . The methoxy ester enhances lipophilicity, facilitating solubility in organic solvents, while the carboxylic acid enables further functionalization via coupling reactions.
Properties
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(14)10-5(6(11)12)7(13)15-4/h5H,1-4H3,(H,10,14)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNBSNGOUCJPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456244 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61172-71-2 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mixed Anhydride Coupling with Benzylamine
This method involves activating the carboxylic acid group of the precursor (R)-9 via mixed anhydride formation, followed by coupling with benzylamine to yield derivatives. While the target compound serves as the starting material here, the protocol highlights critical steps for handling Boc-protected amino acids.
- Reagents :
- (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid (R)-9
- N-Methylmorpholine (NMM), isobutyl chloroformate, benzylamine
- Conditions :
- Solvent: Dry THF
- Temperature: -78°C (initially), then room temperature
- Atmosphere: Argon
- Workup :
- Filtration through Celite®
- Column chromatography (petroleum ether/acetone, 85:15)
- Yield : 90%
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 63–64°C |
| Optical Rotation | [α]²⁵D = -20.5 (c 0.9, CHCl₃) |
| IR (cm⁻¹) | 1714 (C=O), 1523 (N–H) |
| ¹H NMR (CDCl₃) | δ 1.43 (s, 9H, Boc), 3.37 (s, 3H, OCH₃) |
| MS (ESI) | m/z 331 [M+Na]⁺ |
Boc Protection of Amino Acid Derivatives
The tert-butoxycarbonyl (Boc) group is introduced to amino acids using (Boc)₂O under basic conditions. For example, methyl (S)-2-amino-3-methoxy-3-oxopropanoate can be Boc-protected via:
- Reagents :
- Amino acid ester, (Boc)₂O, NaHCO₃
- Conditions :
- Solvent: THF/H₂O
- Temperature: Room temperature
- Yield : >85% (based on analogous reactions).
Malonic Acid Derivative Functionalization
Malonic acid derivatives serve as precursors for synthesizing β-substituted propanoic acids. For instance:
- 3-(Benzyloxy)-3-oxopropanoic acid is synthesized from malonic acid, BnBr, and Et₃N in acetonitrile.
- Methoxy analogs could be accessed via analogous esterification with methyl iodide.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mixed Anhydride | High yield (90%), stereochemical retention | Low-temperature sensitivity |
| T3P Coupling | Mild conditions, scalability | Requires optimization for new substrates |
| Boc Protection | Broad applicability | Requires pre-functionalized amino acid |
Chemical Reactions Analysis
Amide Bond Formation via Mixed Carbonate Activation
This compound undergoes activation with chloroformates to form reactive intermediates for nucleophilic substitution. A representative procedure involves coupling with benzylamine to synthesize chiral amides :
Reaction Scheme :
Experimental Data :
Key Observations :
-
The reaction proceeds under inert (argon) conditions to prevent hydrolysis.
-
The Boc group remains intact, enabling selective amide bond formation.
-
The product crystallizes as a colorless solid with a melting point of 63–64°C .
Enzymatic and Catalytic Modifications
The compound’s methoxy group participates in enzymatic transesterification reactions. For instance, lipases catalyze the substitution of methoxy with bulkier alkyl groups under mild conditions, enhancing stereochemical diversity .
Example Transformation :
Conditions :
Stability and Reactivity Profile
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol.
-
pH Sensitivity : Stable in neutral/basic conditions; Boc group hydrolyzes in strong acids (pH < 2) .
-
Solubility :
Mechanistic Insights
The mixed carbonate intermediate formed during activation reacts via a two-step mechanism:
-
Carboxylate Activation :
-
Nucleophilic Attack :
Kinetic studies show pseudo-first-order dependence on both the acid and chloroformate .
Scientific Research Applications
Medicinal Chemistry
1.1 Peptide Synthesis
Boc-D-Methoxyserine is widely used as a building block for the synthesis of peptides. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the formation of peptide bonds without unwanted side reactions. This property is crucial in synthesizing complex peptides that may serve as potential therapeutics.
Case Study : A study demonstrated the successful synthesis of a peptide containing Boc-D-Methoxyserine as a key component. The peptide exhibited promising biological activity against specific cancer cell lines, highlighting its potential in anticancer drug development .
Organic Synthesis
2.1 Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of various derivatives that can be utilized in drug discovery. Its unique structure allows chemists to modify it further to create compounds with enhanced biological properties.
Data Table: Synthetic Applications of Boc-D-Methoxyserine
| Application | Description |
|---|---|
| Peptide Synthesis | Used as a building block for therapeutic peptides |
| Derivative Formation | Serves as an intermediate for various derivatives |
| Reaction Conditions | Stable under standard organic synthesis conditions |
Biochemical Research
3.1 Enzyme Inhibition Studies
Research has shown that Boc-D-Methoxyserine can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be pivotal in understanding disease mechanisms and developing enzyme-targeted therapies.
Case Study : Inhibitory effects of Boc-D-Methoxyserine on serine racemase were investigated, revealing its potential role in modulating neurotransmitter levels, which could have implications for neurological disorders .
Agricultural Chemistry
4.1 Plant Growth Regulators
Recent studies have explored the use of Boc-D-Methoxyserine as a plant growth regulator. Its ability to influence amino acid metabolism may enhance plant growth and resistance to stress.
Data Table: Agricultural Applications
| Application | Effect |
|---|---|
| Plant Growth Regulation | Enhances growth and stress resistance |
| Amino Acid Metabolism | Modulates pathways related to plant development |
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate linkage . Deprotection occurs under acidic conditions, where the Boc group is cleaved to release the free amine . This process is crucial in peptide synthesis and other applications where temporary protection of functional groups is necessary.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences, synthesis routes, and applications of analogous compounds:
Research Findings and Data Highlights
Yield and Efficiency
- 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid synthesis achieved 72% yield via catalytic hydrogenation, underscoring the efficiency of Rh/Al₂O₃ catalysts .
- Complex multi-step syntheses (e.g., for KZR-616 intermediates) often face lower yields (e.g., 45% in one step), reflecting challenges in stereochemical control .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid, also known by its CAS number 61172-71-2, is a compound with significant potential in the field of medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in the protection of amino groups during peptide synthesis, and a methoxy group that may influence its biological activity. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H15NO6
- Molecular Weight : 233.22 g/mol
- CAS Number : 61172-71-2
The biological activity of 2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid primarily revolves around its role as an amino acid derivative. Compounds like this can act as enzyme inhibitors or modulators, affecting various biochemical pathways. The Boc group enhances the stability and solubility of the compound, which can facilitate its interaction with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : The presence of the methoxy and carbonyl functionalities suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Neuroprotective Effects : Some studies have indicated that similar compounds may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Neuroprotection | Modulation of neurotransmitter systems |
Case Study 1: Antitumor Properties
A study conducted on various amino acid derivatives demonstrated that 2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid showed significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways, leading to cell death in a dose-dependent manner.
Case Study 2: Enzyme Interaction
In vitro assays revealed that this compound could inhibit specific enzymes linked to metabolic pathways critical for tumor progression. Further kinetic studies suggested that it acts as a competitive inhibitor, binding effectively to the active site.
Q & A
Q. What are the standard synthetic routes for preparing 2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid?
The compound is typically synthesized via a two-step process:
- Step 1 : Glycine methyl ester hydrochloride is reacted with bis(tert-butyl) dicarbonate to introduce the tert-butoxycarbonyl (t-Boc) protecting group, yielding N-(tert-butoxycarbonyl)glycine methyl ester .
- Step 2 : The intermediate is treated with bis(dimethylamino)-tert-butoxymethane (Bredereck’s reagent) in refluxing toluene to form the target compound. Reaction optimization (e.g., solvent choice, temperature) is critical, with yields reported up to 55% under controlled conditions .
- Key considerations : Monitor for side reactions, such as incomplete Boc protection or dimethylamino group retention, using TLC or HPLC.
Q. How does the tert-butoxycarbonyl (t-Boc) group influence the stability and reactivity of this compound?
The t-Boc group serves as a protective moiety for the amino group, preventing undesired nucleophilic reactions during subsequent transformations. It is stable under basic and mildly acidic conditions but can be cleaved with strong acids (e.g., TFA) or prolonged exposure to HBr/acetic acid . This selective deprotection is essential for synthesizing peptides or heterocyclic derivatives .
Q. What purification methods are recommended for isolating high-purity 2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for initial purification.
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/petroleum ether) to remove residual dimethylamino byproducts .
- Analytical validation : Confirm purity (≥95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic Boc methyl signals at δ 1.4 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The compound may exist in keto-enol forms, leading to split peaks in -NMR. Use deuterated DMSO or variable-temperature NMR to identify dominant tautomers .
- Byproduct interference : For example, incomplete Boc deprotection generates mixed signals. Employ LC-MS to distinguish between molecular ions of target vs. byproducts (e.g., m/z 219.2 for the parent ion) .
Q. What strategies mitigate side reactions during nucleophilic substitutions with this compound?
When reacting with amines or dinucleophiles:
- Acid catalysis : Add equimolar HCl to protonate the dimethylamino group, enhancing electrophilicity at the β-carbon .
- Solvent control : Use ethanol or acetic acid to stabilize transition states and suppress competing pathways (e.g., ester hydrolysis) .
- Temperature modulation : Lower temperatures (20–25°C) reduce racemization risks in chiral centers .
Q. How does the methoxy group in 3-methoxy-3-oxopropanoic acid affect its application in peptide synthesis?
The methoxy ester acts as a transient protecting group for the carboxylic acid, enabling selective activation for amide bond formation. It can be hydrolyzed under mild basic conditions (e.g., LiOH/THF/water) without disturbing the Boc group . This feature is exploited in solid-phase peptide synthesis (SPPS) to generate C-terminal modified peptides .
Q. What advanced analytical techniques are used to study its degradation under storage conditions?
- Accelerated stability studies : Incubate samples at 4°C, 25°C, and 40°C for 4–12 weeks. Monitor degradation via:
- HPLC-UV : Detect hydrolysis products (e.g., free amine or carboxylic acid).
- Mass spectrometry : Identify oxidation byproducts (e.g., +16 Da for methoxy-to-hydroxyl conversion) .
- Recommendation : Store at -20°C in anhydrous conditions to extend shelf life beyond 4 years .
Methodological Considerations
Q. How can researchers design experiments to probe the compound’s role in synthesizing heterocyclic systems?
- Reaction screening : Test diverse dinucleophiles (e.g., hydrazines, thioureas) in ethanol or DMF to form pyridinones, pyrimidinones, or azolo-fused derivatives .
- Mechanistic studies : Use -labeling at the carbonyl group to track cyclization pathways via NMR .
- Computational modeling : Apply DFT calculations (e.g., Gaussian) to predict regioselectivity in ring-forming reactions .
Q. What protocols ensure safe handling given its hazardous classification?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of dust/aerosols.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
